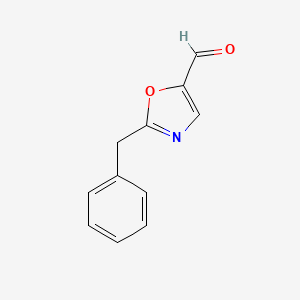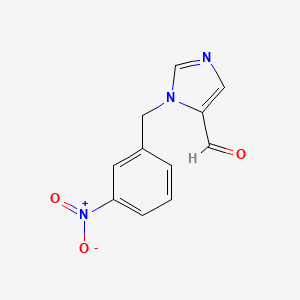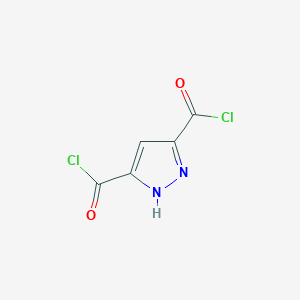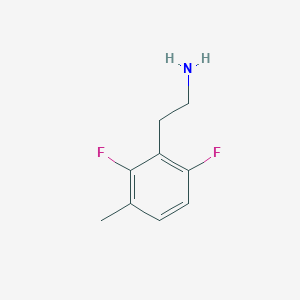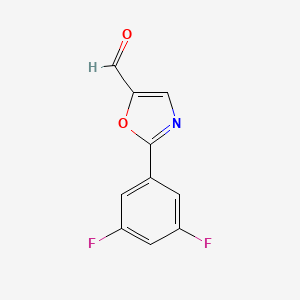
2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde typically involves the reaction of 3,5-difluoroaniline with glyoxylic acid in the presence of a dehydrating agent to form the oxazole ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Material Science: It is employed in the development of novel materials with unique properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions . The exact pathways and molecular interactions depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde can be compared with other oxazole derivatives, such as:
2-Phenyl-5-oxazolecarbaldehyde: Similar structure but lacks the fluorine atoms, leading to different reactivity and biological activity.
2-(3,5-Dichlorophenyl)oxazole-5-carbaldehyde: Contains chlorine atoms instead of fluorine, resulting in different chemical properties and applications.
The presence of fluorine atoms in this compound enhances its stability and reactivity, making it unique among similar compounds .
Propriétés
Formule moléculaire |
C10H5F2NO2 |
|---|---|
Poids moléculaire |
209.15 g/mol |
Nom IUPAC |
2-(3,5-difluorophenyl)-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C10H5F2NO2/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-14)15-10/h1-5H |
Clé InChI |
QMXSXHRPMOKOCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C2=NC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)

![ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate](/img/structure/B12439984.png)

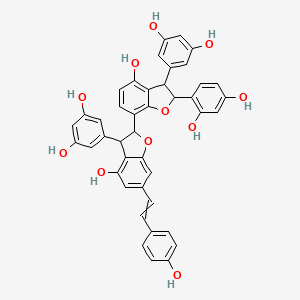
![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)

![4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one](/img/structure/B12440011.png)
